3-(Fluoromethyl)fluorobenzene

Process Chemistry Distillation Reaction Engineering

3-(Fluoromethyl)fluorobenzene, also known as 1-fluoro-3-(fluoromethyl)benzene or m-fluorobenzyl fluoride, is a fluorinated aromatic compound with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol. It belongs to the class of fluorobenzyl fluorides, characterized by a benzene ring substituted with both a fluorine atom and a fluoromethyl (-CH2F) group.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 2267-30-3
Cat. No. B3349606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)fluorobenzene
CAS2267-30-3
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CF
InChIInChI=1S/C7H6F2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
InChIKeyXXFAKYKJDDMEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)fluorobenzene (CAS 2267-30-3): Key Procurement Considerations for Fluorinated Building Blocks


3-(Fluoromethyl)fluorobenzene, also known as 1-fluoro-3-(fluoromethyl)benzene or m-fluorobenzyl fluoride, is a fluorinated aromatic compound with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol [1]. It belongs to the class of fluorobenzyl fluorides, characterized by a benzene ring substituted with both a fluorine atom and a fluoromethyl (-CH2F) group. The presence of multiple fluorine substituents imparts distinct physicochemical properties, including altered lipophilicity, volatility, and electronic distribution compared to non-fluorinated or mono-fluorinated analogs. This compound serves as a versatile scaffold in medicinal chemistry and materials science, particularly where precise control over electronic and steric parameters is required . The meta-substitution pattern differentiates it from its ortho- and para-isomers, leading to unique dipole moment orientations and reactivity profiles that are critical for rational molecular design.

Why Fluorobenzene or Benzyl Fluoride Cannot Replace 3-(Fluoromethyl)fluorobenzene in Meta-Functionalized Applications


Substituting 3-(Fluoromethyl)fluorobenzene with simpler fluorinated aromatics like fluorobenzene or benzyl fluoride is scientifically invalid for applications requiring precise meta-substitution or dual-fluorine functionality. Fluorobenzene (C6H5F) lacks the fluoromethyl group, resulting in vastly different boiling points (85 °C vs. 135.6 °C), density (1.024 g/cm³ vs. 1.110 g/cm³), and lipophilicity (XLogP ~2.27 vs. 2.5) [1][2][3]. Conversely, benzyl fluoride (C7H7F) contains a fluoromethyl group but lacks the aromatic fluorine, leading to a boiling point of 140 °C and a density of 1.0228 g/cm³ [4][5]. These differences in volatility, polarity, and electronic distribution directly impact synthetic utility, separation efficiency, and biological target engagement. The meta-substitution pattern of the target compound further dictates regioselectivity in cross-coupling reactions and influences the molecular dipole moment, factors that cannot be mimicked by the ortho- or para-isomers or by mono-fluorinated analogs. Therefore, procurement decisions must be based on specific, quantifiable property differences that align with the intended synthetic or biological application.

3-(Fluoromethyl)fluorobenzene vs. Comparators: A Quantitative Differentiator Guide for Procurement Scientists


Elevated Boiling Point Relative to Fluorobenzene Enhances Thermal Processing Windows

3-(Fluoromethyl)fluorobenzene exhibits a significantly higher boiling point than fluorobenzene, a common mono-fluorinated aromatic building block. The target compound boils at 135.6 ± 15.0 °C at 760 Torr [1], whereas fluorobenzene boils at 85 °C [2][3]. This 50.6 °C increase in boiling point reduces volatility and facilitates high-temperature reactions without premature evaporation, enabling broader solvent compatibility and simplified product isolation via distillation.

Process Chemistry Distillation Reaction Engineering

Intermediate Density and Lipophilicity for Optimized Molecular Properties

3-(Fluoromethyl)fluorobenzene possesses a density of 1.110 ± 0.06 g/cm³ at 20 °C [1] and a computed XLogP of 2.5 [2], placing it between the extremes of benzyl fluoride (density 1.0228 g/cm³, estimated logP ~2.3) [3][4] and more heavily fluorinated analogs. The additional aromatic fluorine increases both density and lipophilicity compared to benzyl fluoride, which can translate to improved membrane permeability and altered pharmacokinetic profiles in drug candidates. In contrast, the lower density of benzyl fluoride may lead to different formulation behaviors and less favorable hydrophobic interactions.

Medicinal Chemistry Lipophilicity ADME

Meta-Substitution Imparts Unique Dipole Moment Orientation Compared to Ortho- and Para-Isomers

The meta-substitution pattern of 3-(Fluoromethyl)fluorobenzene results in a dipole moment vector orientation that differs fundamentally from its ortho- (CAS 62037-89-2) and para- (CAS 459-51-8) isomers. While experimental dipole moment data for all three isomers is not readily available, computational studies on related fluorobenzyl species indicate that meta-substituted fluorobenzyl derivatives exhibit distinct electron affinities and dipole moments due to the interplay of inductive and resonance effects [1]. This electronic differentiation can influence intermolecular interactions, solubility in polar media, and regioselectivity in further functionalization reactions. In contrast, the ortho-isomer's dipole is strongly influenced by steric proximity effects, while the para-isomer possesses a more symmetric charge distribution.

Computational Chemistry Electronic Effects Structure-Activity Relationships

Reduced Aqueous Solubility Relative to Fluorobenzene Enhances Organic Phase Partitioning

3-(Fluoromethyl)fluorobenzene exhibits an aqueous solubility of 0.12 g/L at 25 °C [1], which is lower than that of fluorobenzene (0.154 g/L at 30 °C) [2]. This 22% reduction in water solubility translates to improved partitioning into organic solvents during liquid-liquid extractions, reducing losses to the aqueous phase and enhancing recovery yields. For synthetic chemists, this means less product is lost during aqueous workups, particularly in multi-step syntheses where intermediate isolation is critical.

Extraction Purification Solvent Selection

Higher Flash Point than Fluorobenzene Reduces Flammability Risk in Process Development

3-(Fluoromethyl)fluorobenzene has a flash point of 25.9 ± 8.3 °C [1], compared to -15 °C for fluorobenzene [2]. This ~41 °C increase in flash point significantly reduces the fire hazard associated with handling and processing. For industrial and kilo-lab applications, this translates to a safer working environment, less stringent ventilation requirements, and potentially lower insurance costs. While both compounds are flammable, the target compound's flash point is above typical ambient temperatures, making it less prone to accidental ignition.

Process Safety Flammability Scale-up

Optimal Use Cases for 3-(Fluoromethyl)fluorobenzene Based on Quantitative Differentiation


High-Temperature Cross-Coupling Reactions Requiring Minimal Volatility

In palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings where elevated temperatures (>80 °C) are required for efficient conversion, the higher boiling point of 3-(Fluoromethyl)fluorobenzene (135.6 °C) compared to fluorobenzene (85 °C) prevents solvent/reagent loss due to evaporation. This property ensures consistent stoichiometry and avoids the need for sealed tube reactors, simplifying experimental setup and scale-up [1][2][3]. The meta-substitution pattern further directs regioselectivity in cross-coupling, making it a preferred scaffold for building biaryl libraries.

Medicinal Chemistry Programs Targeting Optimized Lipophilicity and Metabolic Stability

The balanced XLogP of 2.5 and intermediate density of 1.110 g/cm³ position 3-(Fluoromethyl)fluorobenzene as a privileged fragment for modulating the physicochemical properties of drug candidates [4][5]. Compared to benzyl fluoride (XLogP ~2.3), the target compound offers a slight increase in lipophilicity without the excessive hydrophobicity that can lead to poor solubility or off-target binding. The presence of two fluorine atoms also introduces potential for improved metabolic stability, a well-documented benefit of fluorination in medicinal chemistry [6].

Liquid-Phase Extraction and Purification Workflows

The reduced aqueous solubility of 3-(Fluoromethyl)fluorobenzene (0.12 g/L) relative to fluorobenzene (0.154 g/L) facilitates efficient recovery during liquid-liquid extraction [7][8]. This property minimizes product loss to the aqueous layer, which is particularly advantageous in multi-step syntheses where intermediate isolation is necessary. The lower water solubility also implies that less compound will partition into the aqueous phase during aqueous washes, improving overall yield.

Safer Process Development and Scale-Up Due to Elevated Flash Point

The significantly higher flash point of 3-(Fluoromethyl)fluorobenzene (25.9 °C) compared to fluorobenzene (-15 °C) reduces flammability hazards during process development and pilot-scale reactions [9][10]. This property is critical for facilities with standard ventilation and for chemists handling reactions at elevated temperatures. The reduced fire risk simplifies safety protocols and may lower the cost of handling and storage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Fluoromethyl)fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.